![molecular formula C17H15Br2N5O2 B12432610 3-[(2-{4-[2-(2,6-Dibromo-4-nitrophenyl)diazen-1-yl]phenyl}ethyl)amino]propanenitrile](/img/structure/B12432610.png)
3-[(2-{4-[2-(2,6-Dibromo-4-nitrophenyl)diazen-1-yl]phenyl}ethyl)amino]propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound is notable for its vibrant color and stability, making it a popular choice in the dyeing industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Propanenitrile, 3-[[4-[2-(2,6-dibromo-4-nitrophenyl)diazenyl]phenyl]ethylamino]- involves several steps. The process typically begins with the diazotization of 2,6-dibromo-4-nitroaniline, followed by coupling with 4-aminophenylethylamine to form the azo compound . The reaction conditions often require acidic environments and controlled temperatures to ensure the proper formation of the azo bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and quality of the dye produced. The final product is then purified and processed into a form suitable for use in textile dyeing .
化学反応の分析
Types of Reactions
Propanenitrile, 3-[[4-[2-(2,6-dibromo-4-nitrophenyl)diazenyl]phenyl]ethylamino]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the bromine sites, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acidic conditions are often used.
Substitution: Halogen exchange reactions can be facilitated using reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions include various substituted derivatives and amines, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Propanenitrile, 3-[[4-[2-(2,6-dibromo-4-nitrophenyl)diazenyl]phenyl]ethylamino]- has several scientific research applications:
Chemistry: Used as a model compound in studying azo dye chemistry and reactions.
Biology: Investigated for its potential effects on biological systems, particularly in studies related to dye toxicity and environmental impact.
Medicine: Explored for its potential use in medical diagnostics and as a marker in certain assays.
Industry: Widely used in the textile industry for dyeing synthetic fibers such as polyester and acetate.
作用機序
The mechanism by which Propanenitrile, 3-[[4-[2-(2,6-dibromo-4-nitrophenyl)diazenyl]phenyl]ethylamino]- exerts its effects involves the interaction of the azo bond with various substrates. The compound’s vibrant color is due to the extensive conjugation in the azo structure, which absorbs visible light. In biological systems, the compound can interact with cellular components, potentially leading to oxidative stress and other effects .
類似化合物との比較
Similar Compounds
Disperse Orange 25: Another azo dye with similar applications but different substituents on the aromatic rings.
Disperse Red 1: A related compound with a different color profile and slightly different chemical properties.
Disperse Yellow 3: Another azo dye used in the textile industry with different substituents and color properties.
Uniqueness
Propanenitrile, 3-[[4-[2-(2,6-dibromo-4-nitrophenyl)diazenyl]phenyl]ethylamino]- is unique due to its specific substituents, which impart distinct color properties and stability. The presence of bromine atoms and the nitro group contribute to its vibrant color and resistance to fading, making it particularly valuable in textile applications .
特性
分子式 |
C17H15Br2N5O2 |
|---|---|
分子量 |
481.1 g/mol |
IUPAC名 |
3-[2-[4-[(2,6-dibromo-4-nitrophenyl)diazenyl]phenyl]ethylamino]propanenitrile |
InChI |
InChI=1S/C17H15Br2N5O2/c18-15-10-14(24(25)26)11-16(19)17(15)23-22-13-4-2-12(3-5-13)6-9-21-8-1-7-20/h2-5,10-11,21H,1,6,8-9H2 |
InChIキー |
IYCFMHAZKRYIKA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CCNCCC#N)N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


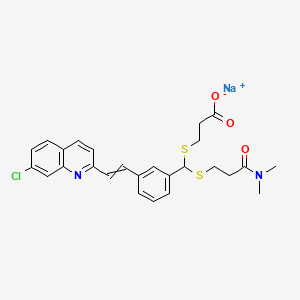
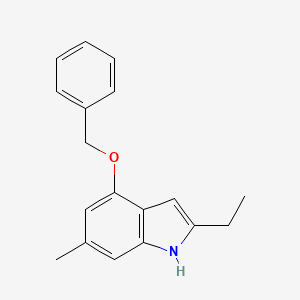
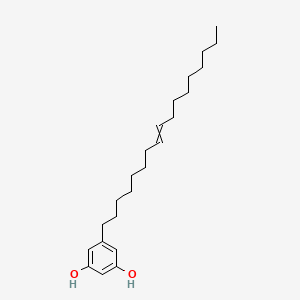
![(9aR,11aR)-7-chloro-9a,11a-dimethyl-1-(6-methylheptan-2-yl)-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthrene](/img/structure/B12432537.png)
![N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B12432541.png)
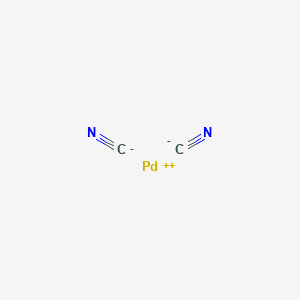

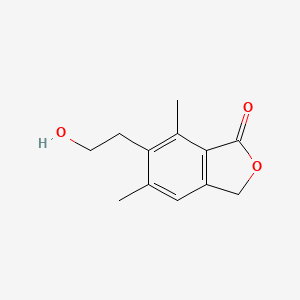



![2-[(2,2,3,3-Tetramethylcyclopropyl)formamido]propanoic acid](/img/structure/B12432597.png)


